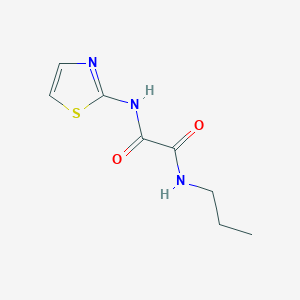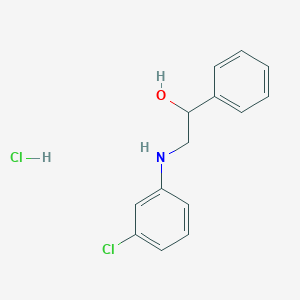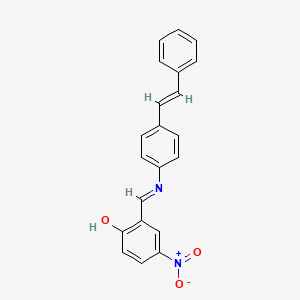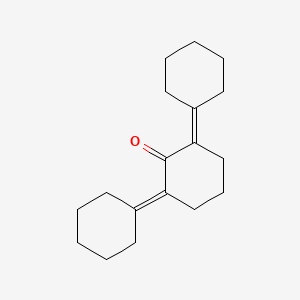
4-hydroxy-1-methyl-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-methyl-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide belongs to the class of 4-hydroxy-2-quinolones. These compounds exhibit interesting pharmaceutical and biological activities, making them valuable in drug research and development . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic routes for this compound involve the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride. These reactions yield regioisomeric oxazoloquinolones . Industrial production methods may vary, but these synthetic approaches provide a foundation for its preparation.
Chemical Reactions Analysis
4-Hydroxy-1-methyl-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its diverse biological activities.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: It serves as a versatile building block for the synthesis of related heterocycles.
Biology: Researchers explore its interactions with biological targets.
Medicine: Investigations focus on potential therapeutic effects.
Industry: Its unique properties may lead to novel materials or processes.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. Molecular targets and pathways involved are subject to ongoing studies.
Comparison with Similar Compounds
Remember that scientific advancements continually shape our understanding of compounds, so further research may reveal additional insights.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-7-10-17-15(20)13-14(19)11-8-5-6-9-12(11)18(2)16(13)21/h5-6,8-9,19H,3-4,7,10H2,1-2H3,(H,17,20) |
InChI Key |
KELCGLUBNOJRTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)

![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)

![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)



![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
